An In-depth Technical Guide to the Physicochemical Properties of 3-Acetylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylbenzoic acid, a substituted aromatic carboxylic acid, serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a ketone group, allows for a diverse range of chemical transformations, making it a key intermediate in the preparation of various pharmaceuticals, dyes, and other specialty chemicals.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, formulation design, and prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-acetylbenzoic acid, complete with experimental protocols and logical workflows.
Core Physicochemical Properties
The fundamental physicochemical properties of 3-Acetylbenzoic acid are summarized in the tables below, providing a clear and concise reference for laboratory applications.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₃ | [2][3] |
| Molecular Weight | 164.16 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 169-171 °C | [3] |
| Boiling Point | 342.8 °C at 760 mmHg | [3] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Source(s) |
| Solubility | Soluble in ethanol and acetone; limited solubility in water. | [1] |
| pKa | 3.83 (25 °C) | [2] |
| LogP (Computed, XLogP3) | 1.6 | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of 3-Acetylbenzoic acid are outlined below. These protocols are based on standard laboratory practices and can be adapted to specific experimental setups.
Determination of Melting Point
The melting point of 3-Acetylbenzoic acid can be determined using the capillary method with a melting point apparatus.[4][5]
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
3-Acetylbenzoic acid, finely powdered
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the 3-Acetylbenzoic acid sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 169 °C.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as the recorded range. For a pure substance, this range should be narrow (typically 1-2 °C).
Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed through simple dissolution tests.[6][7]
Apparatus and Materials:
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
3-Acetylbenzoic acid
-
Solvents: Water, Ethanol, Acetone
Procedure:
-
Place approximately 25 mg of 3-Acetylbenzoic acid into a clean, dry test tube.
-
Add 1 mL of the solvent to be tested (e.g., water) to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Visually inspect the solution to determine if the solid has dissolved completely.
-
Record the substance as "soluble," "sparingly soluble," or "insoluble" based on the observation.
-
Repeat the procedure for other solvents (e.g., ethanol, acetone).
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of 3-Acetylbenzoic acid can be determined by potentiometric titration with a strong base.[8][9][10]
Apparatus and Materials:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
3-Acetylbenzoic acid
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a sample of 3-Acetylbenzoic acid and dissolve it in a known volume of deionized water in a beaker. Gentle warming may be required to aid dissolution; cool to room temperature before proceeding.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
-
Begin stirring the solution at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly and stabilized at a high value (e.g., pH 11-12).
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method using n-octanol and water.[11][12][13]
Apparatus and Materials:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
3-Acetylbenzoic acid
Procedure:
-
Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water for several hours, then allowing the layers to separate.
-
Prepare a stock solution of 3-Acetylbenzoic acid of known concentration in the pre-saturated n-octanol.
-
In a separatory funnel or vial, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water (a 1:1 volume ratio is common).
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of 3-Acetylbenzoic acid in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared for accurate quantification.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Synthesis and Characterization Workflow
While 3-Acetylbenzoic acid is not known to be involved in biological signaling pathways, its synthesis and subsequent characterization are fundamental workflows for researchers.
Synthesis of 3-Acetylbenzoic Acid
One common laboratory synthesis involves the hydrolysis of 3-acetylbenzonitrile.[14]
Caption: Synthetic pathway for 3-Acetylbenzoic acid via hydrolysis.
Physicochemical Characterization Workflow
A logical workflow for the comprehensive characterization of a synthesized or procured sample of 3-Acetylbenzoic acid is presented below.
Caption: Workflow for the physicochemical characterization of 3-Acetylbenzoic acid.
References
- 1. CAS 586-42-5: 3-Acetylbenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 3-Acetylbenzoic acid | C9H8O3 | CID 220324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-acetylbenzoic acid| CAS No:586-42-5|ZaiQi Bio-Tech [chemzq.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. pennwest.edu [pennwest.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. web.williams.edu [web.williams.edu]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. 3-ACETYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
